

Application Note: GC-MS Analysis of 1-Propenyl Propyl Disulfide in Onion Extracts

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

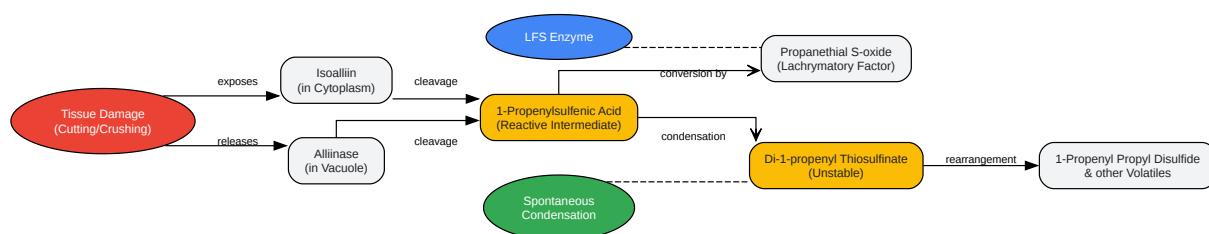
Compound Name: *1-Propenyl propyl disulfide*

Cat. No.: B12736539

[Get Quote](#)

Abstract

This application note provides a comprehensive guide for the identification and semi-quantification of **1-propenyl propyl disulfide** in onion (*Allium cepa*) extracts using Gas Chromatography-Mass Spectrometry (GC-MS). **1-Propenyl propyl disulfide** is a key organosulfur compound contributing to the characteristic flavor and aroma profile of onions. The methodologies detailed herein are intended for researchers, scientists, and quality control professionals in the food science, natural products, and drug development industries. This document outlines optimized protocols for sample preparation, solvent extraction, GC-MS analysis, and data interpretation, grounded in established scientific principles to ensure accuracy and reproducibility.


Introduction: The Chemistry of Onion Flavor

The characteristic pungent and savory flavor of onions is not present in the intact vegetable. Instead, it is the result of a rapid enzymatic reaction that occurs upon tissue damage, such as cutting or crushing. The precursors to these flavor compounds are non-volatile S-alk(en)yl-L-cysteine sulfoxides (ACSOs)^{[1][2]}. In onions, the primary ACSO is isoalliin ((+)-S-(trans-1-propenyl)-L-cysteine sulfoxide)^{[1][3]}.

When onion cells are ruptured, the vacuolar enzyme alliinase comes into contact with isoalliin in the cytoplasm. Alliinase cleaves isoalliin to form the highly reactive intermediate, 1-propenylsulfenic acid. This intermediate can then follow two primary pathways:

- Lachrymatory Factor Synthesis: A significant portion of 1-propenylsulfenic acid is converted by lachrymatory factor synthase (LFS) into propanethial S-oxide, the compound responsible for the tearing sensation associated with cutting onions[3].
- Thiosulfinate Formation: In the absence of LFS activity or through spontaneous condensation, two molecules of 1-propenylsulfenic acid can form di-1-propenyl thiosulfinate (isoallicin). These thiosulfinates are unstable and undergo further rearrangement and degradation to produce a complex mixture of volatile organosulfur compounds, including disulfides, trisulfides, and thiophenes, which constitute the recognizable aroma of onions[2] [4].

1-propenyl propyl disulfide is one such critical secondary volatile compound, formed from the interaction and rearrangement of sulfenic acid derivatives. Its presence and concentration are vital indicators of onion flavor quality. GC-MS is the analytical technique of choice for separating and identifying these volatile compounds due to its high resolution and sensitivity[5] [6].

[Click to download full resolution via product page](#)

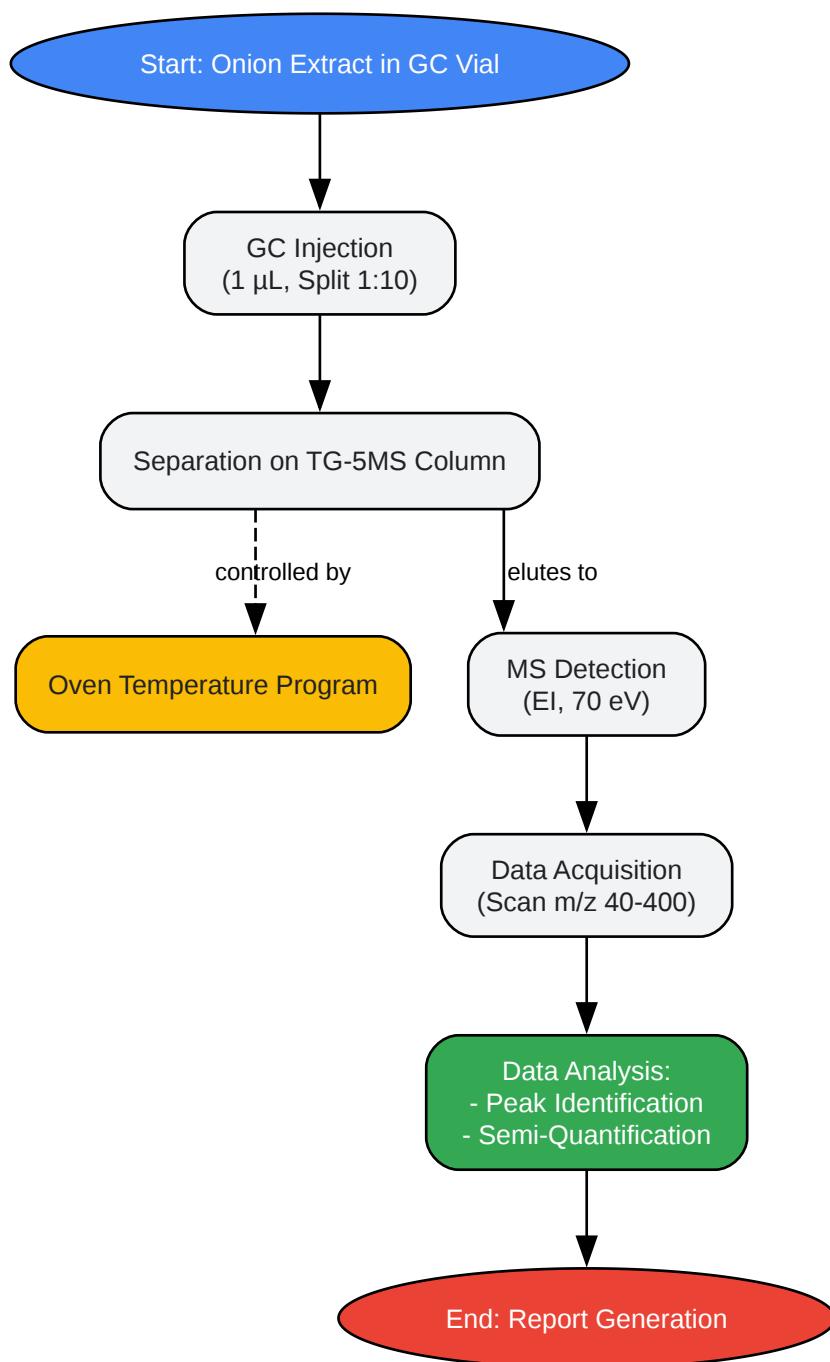
Figure 1: Simplified pathway of **1-propenyl propyl disulfide** formation in onions.

Materials and Methods

Reagents and Materials

- Onions: Fresh yellow onions (*Allium cepa L.*)

- Solvents: Dichloromethane (DCM, HPLC grade, >99%), Hexane (HPLC grade)
- Internal Standard (IS): Diallyl disulfide (DADS, >80% purity)
- Drying Agent: Anhydrous sodium sulfate
- Equipment: Blender, centrifuge, rotary evaporator, 0.45 µm PTFE syringe filters, GC vials.


Protocol 1: Liquid-Liquid Extraction of Onion Volatiles

This protocol is based on established methods for the efficient extraction of a broad range of organosulfur compounds from onion oil^{[5][6][7]}. Dichloromethane is selected as the extraction solvent due to its demonstrated superiority in extracting a higher number of organosulfides compared to other common solvents like diethyl ether, n-pentane, or hexanes^{[6][7]}.

- Sample Homogenization: Weigh 100 g of fresh onion tissue (peeled and quartered) and homogenize in a blender with 200 mL of deionized water for 1 minute. The addition of water facilitates a more uniform slurry and aids in the enzymatic reactions that produce the volatile compounds.
- Solvent Extraction: Transfer the onion slurry to a separatory funnel and add 100 mL of dichloromethane. Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
- Phase Separation: Allow the mixture to stand for 15-20 minutes for clear phase separation. The organic layer (bottom) will contain the extracted volatile compounds.
- Collection and Drying: Drain the lower dichloromethane layer into a flask containing anhydrous sodium sulfate to remove residual water.
- Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator at a low temperature (30-35°C) to prevent the loss of volatile compounds.
- Internal Standard Spiking: Spike the concentrated extract with a known concentration of diallyl disulfide (e.g., to a final concentration of 10 µg/mL) for semi-quantitative analysis.
- Final Preparation: Filter the final extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.

Protocol 2: GC-MS Analysis

The following GC-MS parameters are adapted from established methods for the analysis of onion volatiles and are suitable for a standard GC system equipped with a TG-5MS or equivalent column[5].

[Click to download full resolution via product page](#)

Figure 2: General workflow for the GC-MS analysis of onion extracts.

Table 1: GC-MS Operating Parameters

Parameter	Value	Rationale
Gas Chromatograph	Thermo Fisher Trace GC Ultra or equivalent	Standard, reliable instrumentation for volatile analysis.
Column	TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)	A non-polar column providing good separation for a wide range of volatile and semi-volatile organosulfur compounds.
Carrier Gas	Helium at a constant flow of 1.0 mL/min	Inert carrier gas, standard for GC-MS applications.
Injection Port Temp.	250°C	Ensures rapid volatilization of the sample.
Injection Volume	1 µL	Standard injection volume.
Split Ratio	1:10	Prevents column overloading while ensuring sufficient analyte reaches the detector.
Oven Program	- Initial Temp: 50°C, hold for 3 min- Ramp 1: 3°C/min to 150°C, hold for 3 min- Ramp 2: 25°C/min to 250°C, hold for 5 min	This program allows for good separation of early-eluting volatiles and then quickly elutes heavier compounds, optimizing run time[5].
Mass Spectrometer	Thermo Fisher ISQ or equivalent	Standard mass selective detector.
Ionization Mode	Electron Ionization (EI)	Hard ionization technique that produces reproducible fragmentation patterns for library matching[8].
Ionization Energy	70 eV	Standard EI energy for generating comparable library spectra[8].

Mass Scan Range	40-400 amu	Covers the expected mass range for 1-propenyl propyl disulfide and other onion volatiles.
Transfer Line Temp.	250°C	Prevents condensation of analytes between the GC and MS.

Results and Discussion

Identification of 1-Propenyl Propyl Disulfide

Identification of **1-propenyl propyl disulfide** is achieved by comparing the retention time and the mass spectrum of the chromatographic peak with reference data from spectral libraries (e.g., NIST, Wiley) and literature values. The compound exists as (E)- and (Z)-isomers, which may be separated by the GC column.

Mass Spectral Fragmentation: The mass spectrum of **1-propenyl propyl disulfide** is a result of characteristic fragmentation patterns under electron ionization[9]. The molecular ion ($[M]^{•+}$) is expected at m/z 148. The fragmentation of dialkyl disulfides is primarily governed by cleavages at the C-S and S-S bonds, as well as intramolecular hydrogen rearrangements[9].

Table 2: Key Mass Fragments for **1-Propenyl Propyl Disulfide**

m/z	Proposed Fragment Ion	Fragmentation Pathway
148	$[\text{C}_6\text{H}_{12}\text{S}_2]\bullet^+$ (Molecular Ion)	Intact molecule after electron loss.
106	$[\text{C}_3\text{H}_7\text{S}_2]^+$	Loss of a propenyl radical ($\bullet\text{C}_3\text{H}_5$) via C-S bond cleavage.
75	$[\text{C}_3\text{H}_7\text{S}]^+$	Cleavage of the S-S bond with charge retention on the propylthio fragment.
45	$[\text{CHS}_2]^+$ or $[\text{C}_2\text{H}_5\text{S}]^+$	Further fragmentation of larger ions.
41	$[\text{C}_3\text{H}_5]^+$	Propenyl cation, resulting from C-S bond cleavage.

Note: The relative abundances of these ions create a unique fingerprint for the compound.

The most favored decomposition pathway for many dialkyl disulfides involves an intramolecular hydrogen transfer, leading to the formation of $\text{RSSH}\bullet^+$ and $\text{R}'\text{SSH}\bullet^+$ ions[9]. For **1-propenyl propyl disulfide**, this would correspond to ions that can further fragment, contributing to the complexity of the spectrum.

Semi-Quantitative Analysis

For a semi-quantitative estimation of the concentration of **1-propenyl propyl disulfide**, an internal standard (IS) such as diallyl disulfide (DADS) is used[5][6][7]. This method assumes that the response factor of the analyte relative to the internal standard is close to unity. While not as rigorous as a full quantitative analysis with a dedicated calibration curve, it provides a reliable approximation for comparing different samples.

The concentration is calculated as follows:

$$\text{Concentration (Analyte)} = [(\text{Area (Analyte)} / \text{Area (IS)})] * \text{Concentration (IS)}$$

For a more accurate quantification, a calibration curve should be prepared using a certified reference standard of **1-propenyl propyl disulfide**. This would involve preparing a series of standards of known concentrations, each containing the same amount of internal standard, and plotting the area ratio against the concentration ratio.

Conclusion

The protocols described in this application note provide a robust and reliable framework for the extraction, identification, and semi-quantification of **1-propenyl propyl disulfide** from onion extracts using GC-MS. The choice of dichloromethane for extraction and the specified GC-MS parameters are optimized for the analysis of volatile organosulfur compounds. Understanding the enzymatic formation pathways and the principles of mass spectral fragmentation is crucial for accurate data interpretation and troubleshooting. This methodology can be readily adopted by laboratories involved in food quality assessment, flavor chemistry research, and the development of natural product-based therapeutics.

References

- Gupta, D., Knight, A. R., & Smith, P. J. (1981). Mass spectral studies of symmetrical and unsymmetrical dialkyl disulfides. Canadian Journal of Chemistry, 59(4), 543-549. [\[Link\]](#)
- Block, E., et al. (2010).
- Chemistry LibreTexts. (2022).
- Corzo-Martínez, M., Corzo, N., & Villamiel, M. (2007). Biological properties of onions and garlic. Trends in Food Science & Technology, 18(12), 609-625. [\[Link\]](#)
- D'Auria, M., & Racioppi, R. (2017). HS-SPME-GC-MS Analysis of onion (*Allium cepa* L.) and shallot (*Allium ascalonicum* L.). Food Research, 1(5), 161-165. [\[Link\]](#)
- Human Metabolome Database. (2021). Showing metabocard for **1-Propenyl propyl disulfide** (HMDB0041392). [\[Link\]](#)
- Mondal, H., et al. (2024). Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. Frontiers in Nutrition, 11. [\[Link\]](#)
- NIST. (n.d.). Disulfide, pentyl propyl. In NIST Chemistry WebBook. [\[Link\]](#)
- Pastor-Belda, M., et al. (2019). Determination of onion organosulfur compounds in animal feed by dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry.
- PIRI, F., et al. (2024). Understanding the defense mechanism of Allium plants through the onion isoallicin-omics study. Frontiers in Plant Science, 15. [\[Link\]](#)
- PubChem. (n.d.). **1-Propenyl propyl disulfide**. [\[Link\]](#)
- PubChem. (n.d.). trans-Propenyl propyl disulfide. [\[Link\]](#)

- Rivasco, F., et al. (2022). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. *Molecules*, 27(19), 6529. [\[Link\]](#)
- Rose, P., et al. (2019). Change in organosulfur compounds in onion (*Allium cepa L.*) during heat treatment. *Food Chemistry*, 276, 335-342. [\[Link\]](#)
- Shang, A., et al. (2019). An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic. *Molecules*, 24(21), 4006. [\[Link\]](#)
- Sobolewska, D., et al. (2016). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. *Molecules*, 21(11), 1479. [\[Link\]](#)
- Tocmo, R., et al. (2020).
- Rabinkov, A., et al. (1998). Thiol-disulfide organization in alliin lyase (alliinase) from garlic (*Allium sativum*). *Journal of the American Chemical Society*, 120(49), 12800-12806. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Understanding the defense mechanism of Allium plants through the onion isoallicin-omics study [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Organosulfides from Onion Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Organosulfides from Onion Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- To cite this document: BenchChem. [Application Note: GC-MS Analysis of 1-Propenyl Propyl Disulfide in Onion Extracts]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12736539#gc-ms-analysis-of-1-propenyl-propyl-disulfide-in-onion-extracts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com